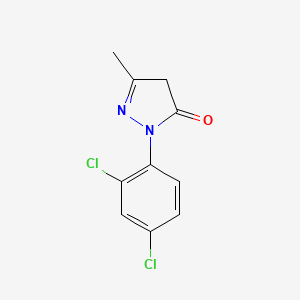

2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one” is a derivative of 2,4-dichlorophenol . It is a white solid that is mildly acidic . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Synthesis Analysis

The synthesis of this compound involves the elimination of hydrogen sulfide from the amidoalkylated thiourea by the action of dicyclohexylcarbodiimide (DCC) . The structure of the synthesized compounds was established by different spectroscopic techniques like 1H NMR, 13C NMR, IR, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound was determined through spectroscopic techniques . The X-ray diffraction studies were carried out for it . In the crystal, the 1,3,5-oxadiazine ring existed in two conformations: a flattened bath (85% occupancy) and a sofa (15% occupancy) .Chemical Reactions Analysis

The nitration process of this compound in a microreactor was studied . The activation energy of the reaction is 40.204 kJ/mol . The continuous flow microreactor system greatly increased liquid-liquid two phases mass transfer efficiency, while accurately controlling the reaction temperature and residence time in the reactor .Physical And Chemical Properties Analysis

This compound is a white solid that is mildly acidic . It has the molecular formula Cl2C6H3OH . The average mass is 163.001 Da and the monoisotopic mass is 161.963913 Da .科学的研究の応用

Anti-Cancer Properties Pyrazole derivatives have been synthesized and explored for their potential anti-cancer properties. A study by Thomas et al. (2019) synthesized two pyrazole compounds, including one closely related to the specified chemical, and conducted a docking analysis to propose their efficacy against human microsomal prostaglandin E synthase 1. The findings suggest that these compounds may exhibit negative responses against this enzyme, implicating their utility in cancer therapy Thomas et al., 2019.

Electrochemical Applications In another study, Nakum and Jadeja (2018) synthesized a mononuclear Cu(II) complex with a 4-acyl pyrazolone ligand, derived from a compound similar to the one . The study provided insights into the electrochemical properties of the complex, suggesting its potential applications in electrochemical devices Nakum & Jadeja, 2018.

Antimicrobial and Anticancer Agents Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine with a focus on their anticancer and antimicrobial activities. Their research underlines the importance of pyrazole derivatives in developing new pharmaceuticals to combat cancer and microbial infections Katariya, Vennapu, & Shah, 2021.

Green Chemistry Yadav et al. (2021) developed an efficient synthetic protocol for pyrano pyrimidine carboxylate derivatives, highlighting a green chemistry approach that avoids toxic catalysts and hazardous solvents. This study exemplifies the application of pyrazole derivatives in synthesizing compounds through environmentally friendly methods Yadav et al., 2021.

Spectroscopic and Quantum Chemical Analysis Viji et al. (2020) undertook a comprehensive analysis of a bioactive molecule incorporating a pyrazole moiety, employing spectroscopic and quantum chemical methods. Their research focused on understanding the antimicrobial activity and molecular docking studies to explore the biological functions of the compound, showcasing the importance of pyrazole derivatives in medicinal chemistry Viji et al., 2020.

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOHDFYLKCWXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2869963.png)

![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3,4-dimethoxybenzyl)-2-propenamide](/img/structure/B2869972.png)

![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2869975.png)

![3-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869979.png)

![[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2869981.png)